2,5-Dimethylbenzenesulfonic acid hydrate
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Overview
Description
2,5-Dimethylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its hygroscopic nature and is commonly found in a crystalline or powder form. It is soluble in water and has various applications in chemical synthesis and industrial processes .
Preparation Methods
2,5-Dimethylbenzenesulfonic acid hydrate is typically synthesized by sulfonating p-xylene with 93% sulfuric acid. The reaction involves the addition of the sulfonic acid group to the benzene ring, followed by the removal of water through distillation. This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
2,5-Dimethylbenzenesulfonic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethylbenzenesulfonic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical assays and as a reagent for the determination of serum cholesterol levels.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzenesulfonic acid hydrate involves its ability to act as a strong acid, donating protons in various chemical reactions. This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,5-Dimethylbenzenesulfonic acid hydrate can be compared with other similar compounds, such as:
p-Toluenesulfonic acid: Another sulfonic acid derivative with a single methyl group on the benzene ring.
Benzenesulfonic acid: The parent compound without any methyl substitutions.
2,4-Dimethylbenzenesulfonic acid: A similar compound with methyl groups at the 2 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQOMCABCHKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044305 |
Source
|
Record name | 2,5-Dimethylbenzenesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273200-04-7 |
Source
|
Record name | 2,5-Dimethylbenzenesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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